
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyrimidine, ethylamine, and aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or dimethylformamide (DMF), and a catalyst such as a base (e.g., sodium hydroxide or potassium carbonate).
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-(phenylamino)pyrimidin-4(3H)-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one: Lacks the bromine atom, leading to different chemical properties.
5-bromo-3-ethylpyrimidin-4(3H)-one: Lacks the phenylamino group, which may influence its interaction with biological targets.
Uniqueness
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one is unique due to the presence of both bromine and phenylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a pharmacologically active compound.
Propiedades
Fórmula molecular |
C12H12BrN3O |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
2-anilino-5-bromo-3-ethylpyrimidin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-11(17)10(13)8-14-12(16)15-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) |
Clave InChI |
CXHUQCBHNXIIFK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=CN=C1NC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
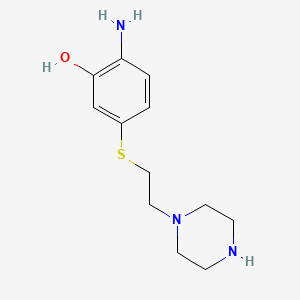
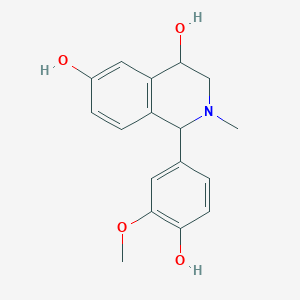
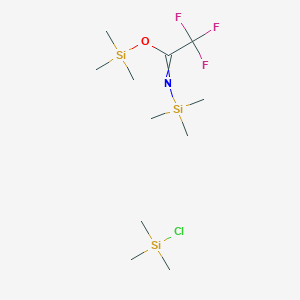

![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
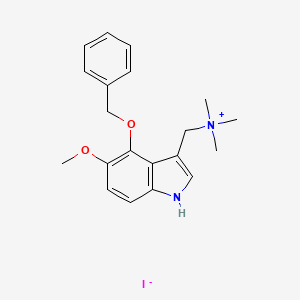
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
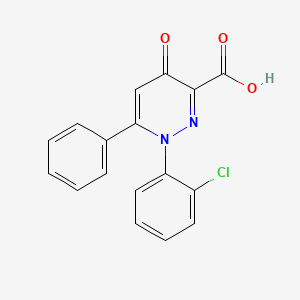
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)
